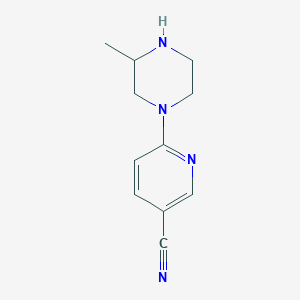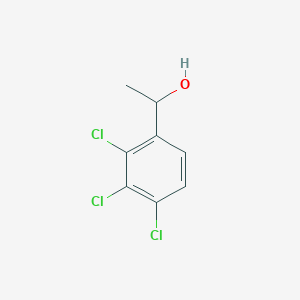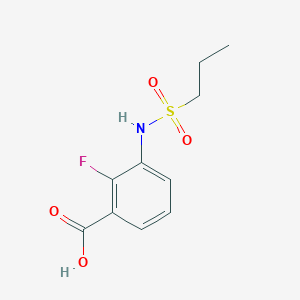![molecular formula C9H10O2S B8788591 2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B8788591.png)
2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol
描述
2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol is an organic compound characterized by the presence of a benzo[d][1,3]dioxole ring attached to an ethane-1-thiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol typically involves the reaction of piperonal with thiol-containing reagents. One common method involves the treatment of piperonal with sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Addition: The double bonds in the benzo[d][1,3]dioxole ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Addition: Electrophiles such as bromine (Br₂) and chlorine (Cl₂) can be used in addition reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Substitution: Various substituted derivatives depending on the reagent used.
Addition: Halogenated derivatives of the benzo[d][1,3]dioxole ring.
科学研究应用
2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
相似化合物的比较
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yl)ethanamine: Similar structure but with an amine group instead of a thiol group.
2-(Benzo[d][1,3]dioxol-5-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
1-(Benzo[d][1,3]dioxol-5-yl)methanamine: Similar structure but with a methanamine group.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows the compound to participate in specific reactions, such as disulfide bond formation, which is not possible with its amine or hydroxyl analogs.
属性
分子式 |
C9H10O2S |
|---|---|
分子量 |
182.24 g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-5-yl)ethanethiol |
InChI |
InChI=1S/C9H10O2S/c12-4-3-7-1-2-8-9(5-7)11-6-10-8/h1-2,5,12H,3-4,6H2 |
InChI 键 |
IMEQHZBNJVZGIB-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)CCS |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
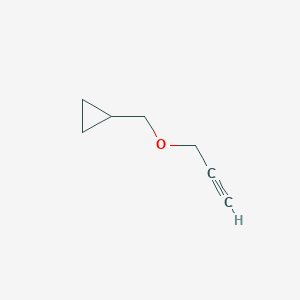
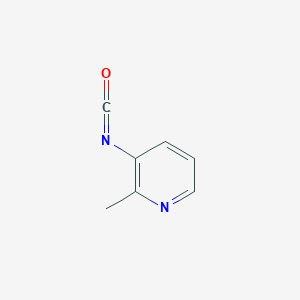
![2-Methyl-5-tosyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B8788533.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,2,4-oxadiazol-5-yl)-](/img/structure/B8788539.png)
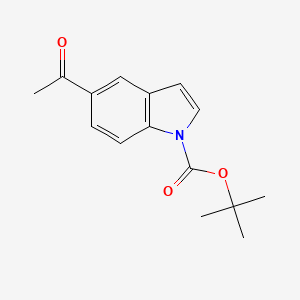
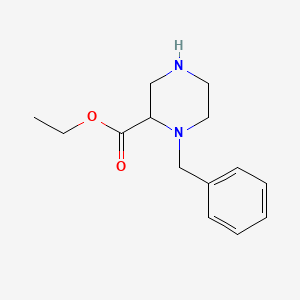

![Methyl 5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B8788576.png)
